molecular formula C15H10N2O4S B1524714 3-(Benzenesulfonyl)-8-nitroquinoline CAS No. 607743-07-7

3-(Benzenesulfonyl)-8-nitroquinoline

Cat. No.: B1524714
CAS No.: 607743-07-7
M. Wt: 314.3 g/mol
InChI Key: SCIJASKGJCBCHE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-8-nitroquinoline is a useful research compound. Its molecular formula is C15H10N2O4S and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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Biological Activity

3-(Benzenesulfonyl)-8-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound this compound has a complex structure characterized by a quinoline core with a nitro group at the 8-position and a benzenesulfonyl group at the 3-position. Its molecular formula is C₁₃H₉N₃O₃S, and it is known for its solubility in organic solvents, which facilitates its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that can participate in nucleophilic substitution reactions, leading to the modification of biomolecules such as proteins and nucleic acids. This mechanism is crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of electron transport chains, which are vital for bacterial survival .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis1.2 µg/mL
Staphylococcus aureus0.5 µg/mL
Escherichia coli2.0 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting specific kinases involved in cell proliferation .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)5.0
MCF-7 (Breast cancer)4.2
A549 (Lung cancer)6.1

Case Studies

  • Study on Antimycobacterial Activity : A recent study evaluated the efficacy of various quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound was more effective than standard treatments like isoniazid, showcasing its potential as a novel therapeutic agent .
  • Cancer Cell Apoptosis Induction : Another research investigation focused on the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways. The study found that treatment with this quinoline derivative led to increased levels of reactive oxygen species (ROS), triggering cell death .

Scientific Research Applications

Chemistry

3-(Benzenesulfonyl)-8-nitroquinoline serves as a valuable building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules. The compound can undergo:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.
  • Redox Reactions: The nitro group can be reduced to an amino group, facilitating further functionalization.

Biological Applications

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown:

  • Antimicrobial Activity: The compound demonstrates effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitroquinoline derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Medical Applications

The compound is under investigation for its therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

  • Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Data Table: Summary of Applications

Application AreaSpecific UsesFindings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyAntimicrobial agentEffective against specific bacterial strains
Anticancer activitySignificant cytotoxicity observed in cancer cell lines
MedicinePotential therapeutic agentInvestigated for effects on cancer and infections

Properties

IUPAC Name

3-(benzenesulfonyl)-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJASKGJCBCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698891
Record name 3-(Benzenesulfonyl)-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607743-07-7
Record name 3-(Benzenesulfonyl)-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 2L vessel was charged with 3-Iodo-8-nitroquinoline (D3) (70.8 g, 236 mmol), copper (I) iodide (2.25 g, 11.8 mmol, 5 mol %), potassium phosphate (100 g, 472 mmol, 2 eq), ethylene glycol (0.71 L, 10 vol) and benzenethiol (36.2 ml, 354 mmol). The mixture was stirred and heated at 80° C. for 3.5 hours. The reaction mixture was cooled to 20° C. then H2O (700 ml) and dichloromethane (700 ml) were added, the mixture was stirred for 5 minutes then the lower organic layer was removed (contained solids). Charcoal (35.4 g, Norit SX) was added to the organic layer and the mixture was stirred at room temperature for 15 min then filtered through GF/F filter paper. The filter cake was rinsed with dichloromethane (140 ml) and the combined filtrate was washed with H2O (350 ml). The resulting dichloromethane solution was added to a suspension of magnesium monoperoxyphthalic acid hexahydrate (210 g, 424 mmol, 1.8 eq) in a mixture of dichloromethane (700 ml) and methanol (140 ml) over 45 minutes maintaining 18° C.<23° C. The resulting mixture was stirred rapidly for 2.25 hours at 20° C. to 23° C., then 10% w/v aqueous sodium sulfite (700 ml) was added over 15 minutes, the mixture was separated and treated with saturated aqueous sodium bicarbonate (280 ml). The mixture was stirred for 20 min before the layers were allowed to settle. The lower organic layer was removed, washed with water (280 ml), then concentrated at atmospheric pressure to ˜210 ml. The resulting mixture was cooled to 0° C., stirred for 2 hrs then filtered. The filter cake was washed with cold (0-5° C.) dichloromethane (70 ml) then dried in vacuo at 25 to 40° C. to give the title compound (D4) as a light yellow solid in 64-66% yield, identical spectroscopically to that prepared by the earlier method.
Name
magnesium monoperoxyphthalic acid hexahydrate
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.8 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
36.2 mL
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
2.25 g
Type
catalyst
Reaction Step Three
Quantity
0.71 L
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Iodo-8-nitroquinoline (D3) (135 g, 0.45 mol), was suspended in dimethylformamide (2.4 L) in a 5 L 3-necked flask fitted with an overhead stirrer, under an argon atmosphere. This mixture was treated successively with anhydrous sodium phenylsulfinate (99.6 g 0.608 mol), and bis-(copper (I) triflate) benzene complex (170 g, 0.338 mol). The resulting slurry was heated to 65° C. for 18 h. The mixture was cooled, filtered and the solvent evaporated in vacuo. Acetone (2.5 L) was added to the residue and the solution filtered. The filtrate was evaporated in vacuo, a further 2.5 L of acetone added and the mixture filtered again. The solvent was evaporated in vacuo and the residue dissolved in chloroform (3 L) and washed with 10% aqueous ammonia (2×2 L), and the organic phase was dried over magnesium sulphate and the solvent evaporated in vacuo. The dark brown residue was purified using a Biotage flash-150 chromatography apparatus (5 kg silica gel) eluting with hexane and increasing proportions of ethyl acetate to give the title compound (D4) (81.5 g, 58%) as a yellow solid;
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Name
sodium phenylsulfinate
Quantity
99.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 2 L vessel was charged with 3-Iodo-8-nitroquinoline (D3) (70.8 g, 236 mmol), copper (I) iodide (2.25 g, 11.8 mmol, 5 mol %), potassium phosphate (100 g, 472 mmol, 2 eq), ethylene glycol (0.71 L, 10 vol) and benzenethiol (36.2 ml, 354 mmol). The mixture was stirred and heated at 80° C. for 3.5 hours. The reaction mixture was cooled to 20° C. then H2O (700 ml) and dichloromethane (700 ml) were added, the mixture was stirred for 5 minutes then the lower organic layer was removed (contained solids). Charcoal (35.4 g, Norit SX) was added to the organic layer and the mixture was stirred at room temperature for 15 min then filtered through GF/F filter paper. The filter cake was rinsed with dichloromethane (140 ml) and the combined filtrate was washed with H2O (350 ml). The resulting dichloromethane solution was added to a suspension of magnesium monoperoxyphthalic acid hexahydrate (210 g, 424 mmol, 1.8 eq) in a mixture of dichloromethane (700 ml) and methanol (140 ml) over 45 minutes maintaining 18° C.<23° C. The resulting mixture was stirred rapidly for 2.25 hours at 20° C. to 23° C., then 10% w/v aqueous sodium sulfite (700 ml) was added over 15 minutes. the mixture was separated and treated with saturated aqueous sodium bicarbonate (280 ml). The mixture was stirred for 20 min before the layers were allowed to settle. The lower organic layer was removed, washed with water (280 ml), then concentrated at atmospheric pressure to ˜210 ml. The resulting mixture was cooled to 0° C., stirred for 2 hrs then filtered. The filter cake was washed with cold (0-5° C.) dichloromethane (70 ml) then dried in vacuo at 25 to 40° C. to give the title compound (D4) as a light yellow solid in 64-66% yield, identical spectroscopically to that prepared by the earlier method.
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
70.8 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
2.25 g
Type
catalyst
Reaction Step Two
Quantity
0.71 L
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
magnesium monoperoxyphthalic acid hexahydrate
Quantity
210 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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